2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid
Overview
Description
2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid is a chemical compound that belongs to the class of phenylacetic acids. It is characterized by the presence of two bromine atoms, a difluoromethoxy group, and a phenylacetic acid moiety. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid typically involves the bromination of 4-(difluoromethoxy)phenylacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 5 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethoxy groups can influence its reactivity and binding affinity to various biological targets. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-4-(decyloxy)phenol: Similar in structure but with a decyloxy group instead of a difluoromethoxy group.
2,5-Dibromo-4-(decyloxy)phenylacetic acid: Similar in structure but with a decyloxy group instead of a difluoromethoxy group.
Uniqueness
2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[2,5-dibromo-4-(difluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O3/c10-5-3-7(16-9(12)13)6(11)1-4(5)2-8(14)15/h1,3,9H,2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOWHEAJAXNBHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OC(F)F)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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